molecular formula C22H22O6 B2810654 (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-70-4

(Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2810654
CAS No.: 623117-70-4
M. Wt: 382.412
InChI Key: KTCBDOBHQQUNKE-ODLFYWEKSA-N
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Description

(Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a methoxybenzylidene group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.

    Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-methoxybenzaldehyde under basic conditions to form the methoxybenzylidene moiety.

    Esterification: The final step is the esterification of the intermediate with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl groups in the benzofuran core can yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids, while reduction could produce alcohols

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.

Industry

In materials science, the compound could be used as a building block for the synthesis of advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics

Mechanism of Action

The mechanism by which (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: The E-isomer of the compound, differing in the configuration around the double bond.

    tert-butyl 2-((2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: A similar compound with a hydroxy group instead of a methoxy group.

    tert-butyl 2-((2-(2-methoxybenzyl)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: A derivative with a methoxybenzyl group instead of a methoxybenzylidene group.

Uniqueness

The unique combination of the benzofuran core, methoxybenzylidene group, and tert-butyl ester in (Z)-tert-butyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate distinguishes it from similar compounds. This specific structure may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-15-9-10-16-18(12-15)27-19(21(16)24)11-14-7-5-6-8-17(14)25-4/h5-12H,13H2,1-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCBDOBHQQUNKE-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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